molecular formula C11H10N2O3S B13165034 Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13165034
M. Wt: 250.28 g/mol
InChI Key: BPBFBXFDJDBVRL-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Scientific Research Applications

Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2O3S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazole ring fused with a pyridine ring, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazolo-pyridine derivatives, including this compound. The compound has been evaluated for its activity against a range of bacterial and fungal pathogens.

In Vitro Studies

A significant study demonstrated that derivatives of thiazolo-pyridine compounds exhibited potent antimicrobial activities. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC) : These compounds also showed bactericidal activities with MBC values correlating closely with their MIC values.

The efficacy of this compound may stem from its ability to inhibit biofilm formation and synergize with other antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Compounds similar to this compound have shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase .
  • Inhibition of Dihydrofolate Reductase (DHFR) : This pathway is essential for nucleotide synthesis in bacteria. The IC50 values for DHFR inhibition have been reported between 0.52 and 2.67 μM .

Case Study 1: Antimicrobial Evaluation

In a study published in ACS Omega, various derivatives were tested against clinical isolates. The results indicated that the thiazolo-pyridine derivatives demonstrated significant antibacterial activity with low toxicity profiles. The hemolytic activity was notably low (% lysis ranged from 3.23 to 15.22%) compared to standard toxic agents .

Case Study 2: Synergistic Effects

Another research highlighted the synergistic effects of this compound when combined with existing antibiotics. This combination therapy reduced the MICs of Ciprofloxacin and Ketoconazole significantly, suggesting that this compound could enhance the efficacy of conventional treatments .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Antibacterial ActivityMIC: 0.22 - 0.25 μg/mL
Bactericidal ActivityMBC correlates with MIC
DNA Gyrase InhibitionIC50: 12.27 - 31.64 μM
DHFR InhibitionIC50: 0.52 - 2.67 μM
Hemolytic Activity% Lysis: 3.23 - 15.22%

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H10N2O3S/c1-5-8(11(15)16-3)6(2)12-10-9(5)7(4-14)13-17-10/h4H,1-3H3

InChI Key

BPBFBXFDJDBVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C)C=O

Origin of Product

United States

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